(4-Cyano-3-methoxyphenyl)boronic acid

Description

Systematic IUPAC Nomenclature and Structural Formula

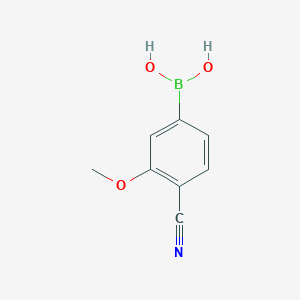

The systematic IUPAC name for this compound is (4-cyano-3-methoxyphenyl)boronic acid , which reflects its structural features:

- A phenyl ring substituted with:

- A cyano group (-C≡N) at the para position (carbon 4).

- A methoxy group (-OCH₃) at the meta position (carbon 3).

- A boronic acid group (-B(OH)₂) at the ortho position relative to the cyano group (carbon 1).

The structural formula is represented as C₈H₈BNO₃ , with the boronic acid group directly bonded to the aromatic ring. The SMILES notation is B(C1=CC(=C(C=C1)C#N)OC)(O)O, which encodes the connectivity of atoms. The InChIKey YWZHJSBHFAFASK-UHFFFAOYSA-N provides a unique identifier for the compound’s stereochemical and structural features.

CAS Registry Number and Alternative Chemical Names

The compound is universally identified by its CAS Registry Number: 677777-45-6 . Alternative names and synonyms include:

| Common Name | Registry Identifier |

|---|---|

| 4-Cyano-3-methoxyphenylboronic acid | MFCD10696655 (MDL Number) |

| Boronic acid, (4-cyano-3-methoxyphenyl)- | PubChem CID 45091236 |

| B-(4-Cyano-3-methoxyphenyl)boronic acid | EC Number 801-736-2 |

These aliases are used interchangeably in chemical databases and commercial catalogs.

Molecular Formula and Weight Analysis

The molecular formula C₈H₈BNO₃ corresponds to:

- 8 carbon atoms , including the aromatic ring and substituents.

- 8 hydrogen atoms , distributed across the phenyl ring and methoxy group.

- 1 boron atom in the boronic acid moiety.

- 1 nitrogen atom from the cyano group.

- 3 oxygen atoms from the methoxy and boronic acid groups.

The molecular weight is calculated as 176.97 g/mol , derived from the sum of atomic masses:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| B | 1 | 10.81 | 10.81 |

| C | 8 | 12.01 | 96.08 |

| H | 8 | 1.01 | 8.08 |

| N | 1 | 14.01 | 14.01 |

| O | 3 | 16.00 | 48.00 |

| Total | 176.97 |

This molecular weight is consistent with experimental data from mass spectrometry and chromatographic analyses. The exact mass (monoisotopic mass) is 175.0514 Da , reflecting the most abundant isotopic composition.

Properties

IUPAC Name |

(4-cyano-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZHJSBHFAFASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C#N)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666778 | |

| Record name | (4-Cyano-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677777-45-6 | |

| Record name | B-(4-Cyano-3-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677777-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Cyano-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-3-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Procedure for One-Pot Double Suzuki-Miyaura Reaction

- Mix potassium bromophenyltrifluoroborate (0.5 mmol), arylboronic acid (0.5 mmol), K$$2$$CO$$3$$ (1 mmol), and Pd(OAc)$$2$$ (1 mol%) in EtOH/H$$2$$O (5 mL/5 mL).

- Stir the mixture at 25 °C under air for 0.5 h.

- Add aryl bromide (0.5 mmol), K$$2$$CO$$3$$ (1 mmol), and Pd(OAc)$$_2$$ (1 mol%) to the reaction mixture.

- Stir for 3.5 h at 80 °C.

- Add the mixture to brine (10 mL) and extract with ethyl acetate (3 × 15 mL).

- Concentrate the combined organic layers in vacuo and isolate the product by short chromatography.

Table S1: Optimization data for potassium 4-bromophenyltrifluoroborate mediated one-pot double SM reactions

| Entry | Base | Solvent | Catalyst | Add base | Add catalyst | Overall isolated yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2.0 eq K2CO3 | EtOH/H2O | 1 mol% Pd(OAc)2 | none | none | 38 |

| 2 | 2.0 eq K2CO3 | EtOH/H2O | 1 mol% Pd(OAc)2 | 1.0 eq K2CO3 | none | 45 |

| 3 | 2.0 eq K2CO3 | EtOH/H2O | 1 mol% Pd(OAc)2 | 2.0 eq K2CO3 | none | 60 |

| 4 | 2.0 eq K2CO3 | EtOH/H2O | 1 mol% Pd(OAc)2 | 4.0 eq K2CO3 | none | 58 |

| 5 | 4.0 eq K2CO3 | EtOH/H2O | 1 mol% Pd(OAc)2 | 2.0 eq K2CO3 | none | 44 |

| 6 | 2.0 eq K2CO3 | EtOH/H2O | 2 mol% Pd(OAc)2 | 2.0 eq K2CO3 | none | 52 |

| 7 | 2.0 eq K2CO3 | EtOH/H2O | 1 mol% Pd(OAc)2 | 2.0 eq K2CO3 | 1 mol% Pd(OAc)2 | 80 |

| 8 | 2.0 eq K2CO3 | EtOH/H2O | 1 mol% Pd(OAc)2 | 2.0 eq K2CO3 | 2 mol% Pd(OAc)2 | 79 |

| 9 | 2.0 eq Na2CO3 | EtOH/H2O | 1 mol% Pd(OAc)2 | 2.0 eq Na2CO3 | 1 mol% Pd(OAc)2 | 72 |

| 10 | 2.0 eq K3PO4 | EtOH/H2O | 1 mol% Pd(OAc)2 | 2.0 eq K3PO4 | 1 mol% Pd(OAc)2 | 59 |

| 11 | 2.0 eq K2CO3 | EtOH/H2O | 1 mol% PdCl2 | 2.0 eq K2CO3 | 1 mol% PdCl2 | 62 |

| 12 | 2.0 eq K2CO3 | EtOH/H2O | 1 mol% Pd/C | 2.0 eq K2CO3 | 1 mol% Pd/C | 26 |

| 13 | 2.0 eq K2CO3 | MeOH/H2O | 1 mol% Pd(OAc)2 | 2.0 eq K2CO3 | 1 mol% Pd(OAc)2 | 23 |

| 14 | 2.0 eq K2CO3 | i-PrOH/H2O | 1 mol% Pd(OAc)2 | 2.0 eq K2CO3 | 1 mol% Pd(OAc)2 | 69 |

| 15 | 2.0 eq K2CO3 | THF/H2O | 1 mol% Pd(OAc)2 | 2.0 eq K2CO3 | 1 mol% Pd(OAc)2 | 10 |

Chemical Reactions Analysis

Types of Reactions: (4-Cyano-3-methoxyphenyl)boronic acid is known to undergo several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents in these reactions.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Applications in Organic Synthesis

-

Passerini-type Reactions

- (4-Cyano-3-methoxyphenyl)boronic acid has been utilized in Passerini-type reactions, which involve three-component coupling to synthesize α-hydroxyketones. The compound acts as a carbon nucleophile, allowing for the formation of complex molecular structures efficiently. For instance, the reaction involving this boronic acid yielded α-hydroxyketones with yields ranging from 60% to 81% depending on the solvent and reaction conditions used .

- Synthesis of Drug Analogues

- Chiral Recognition and NMR Applications

Medicinal Chemistry

- Anticancer Research

- Drug Delivery Systems

Data Table: Summary of Applications

| Application Area | Description | Yield/Outcome |

|---|---|---|

| Organic Synthesis | Used in Passerini-type reactions for α-hydroxyketone synthesis | 60% - 81% |

| Drug Analogues | Reacts with isocyanides to form drug analogues | Moderate yields |

| Chiral Recognition | Acts as a chiral solvating agent in NMR spectroscopy | Accurate enantiomeric determination |

| Anticancer Research | Potential proteasome inhibitors for cancer treatment | Ongoing studies |

| Drug Delivery Systems | Forms dynamic covalent bonds for targeted drug delivery | Experimental |

Mechanism of Action

The primary mechanism by which (4-Cyano-3-methoxyphenyl)boronic acid exerts its effects is through the Suzuki-Miyaura coupling reaction. In this reaction, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process involves the transfer of an organic group from boron to palladium, which then couples with an aryl or vinyl halide .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Boronic acids exhibit diverse biological and chemical properties influenced by substituent type, position, and electronic effects. Below is a comparative analysis of (4-Cyano-3-methoxyphenyl)boronic acid with structurally or functionally related compounds:

Structural Analogues and Substituent Effects

Physicochemical Properties

- Solubility: this compound is likely less water-soluble than hydroxylated analogs (e.g., 6-hydroxynaphthalen-2-yl boronic acid) due to its hydrophobic -CN group. Precipitations observed in pyren-1-yl boronic acid () highlight the challenge of balancing solubility and bioactivity .

Synthetic Utility :

- The compound’s stability under basic conditions (e.g., with Et₃N) aligns with boronic ester formation trends, enabling dynamic combinatorial chemistry applications .

Biological Activity

(4-Cyano-3-methoxyphenyl)boronic acid is an organoboron compound notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a cyano group and a methoxy group attached to a phenyl ring, contributes to its biological activity and reactivity in chemical reactions. This article provides an overview of the biological activity of this compound, including relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.

- Molecular Formula : C₉H₈BNO₃

- Molecular Weight : 190.99 g/mol

- CAS Number : 2377608-80-3

The presence of the boronic acid functional group is critical for its reactivity, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The cyano group enhances the compound's ability to participate in hydrogen bonding, while the methoxy group improves solubility and may influence metabolic pathways in biological systems.

Interaction with Biological Molecules

Boronic acids, including this compound, are known to interact with various biomolecules. These interactions often involve reversible covalent bonding with glycoproteins and carbohydrates, making them valuable in drug design and biomolecular sensing . The specific interactions of this compound with biological targets have not been extensively studied; however, its structural features suggest potential for significant biological activity.

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies indicate that boronic acids can exhibit anticancer properties by inhibiting certain kinases involved in cell proliferation. For instance, related compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest . Although specific data on this compound is limited, its structural analogs have demonstrated promising results.

- Insulin Interaction : A theoretical model has been developed to study the interaction between boronic acids and insulin. This model suggests that boronic acids can bind to insulin's active site, potentially influencing glucose metabolism . Such interactions highlight the relevance of this compound in diabetes research.

- Synthetic Applications : The compound has been utilized as a building block in various synthetic pathways. For example, it has been involved in Passerini-type reactions that facilitate the synthesis of α-hydroxyketones, which are important intermediates in drug development . The ability to form diverse structures through these reactions underscores its utility in medicinal chemistry.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Cyano-4-methoxyphenylboronic acid | C₈H₈BNO₃ | Lacks cyanomethyl group; used similarly in synthesis. |

| 4-Cyano-3-methoxyphenylboronic acid | C₉H₈BNO₃ | Unique combination of cyano and methoxy groups enhances reactivity. |

| 4-(Hydroxymethyl)-3-methoxyphenylboronic acid | C₉H₁₁BNO₃ | Contains hydroxymethyl instead of cyanomethyl; applied in medicinal chemistry. |

This table illustrates how the unique functional groups of this compound may offer distinct advantages over its analogs in terms of reactivity and potential biological applications.

Q & A

Q. How does the compound’s electronic structure influence its reactivity?

- Methodology : Conduct DFT calculations (B3LYP/6-31G*) to map electron density. The electron-withdrawing cyano group lowers the LUMO energy, enhancing electrophilicity at boron and accelerating transmetalation in cross-couplings .

Methodological Challenges & Solutions

Q. Addressing Non-Specific Binding in Glycoprotein Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.